molecular formula C3H10O9P2 B072584 3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate) CAS No. 1188-64-3

3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate)

Cat. No.: B072584
CAS No.: 1188-64-3
M. Wt: 252.05 g/mol
InChI Key: IBPDKUYWDGDBQW-UHFFFAOYSA-N
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Description

3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate) is a chemical compound with the molecular formula C3H10O9P2 and a molecular weight of 252.053622 g/mol . This compound is known for its unique structure, which includes two dihydrogen phosphate groups attached to a 3-hydroxypropane backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate) typically involves the phosphorylation of glycerol. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product .

Chemical Reactions Analysis

3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphoric acid derivatives.

    Reduction: Reduction reactions can convert it into simpler phosphate esters.

    Substitution: It can undergo nucleophilic substitution reactions where the dihydrogen phosphate groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate) involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in phosphorylation and dephosphorylation processes. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s ability to form stable complexes with other molecules also contributes to its biological activity .

Comparison with Similar Compounds

3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate) can be compared with other similar compounds such as:

Properties

IUPAC Name

(1-hydroxy-3-phosphonooxypropan-2-yl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10O9P2/c4-1-3(12-14(8,9)10)2-11-13(5,6)7/h3-4H,1-2H2,(H2,5,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPDKUYWDGDBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COP(=O)(O)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922787
Record name 3-Hydroxypropane-1,2-diyl bis[dihydrogen (phosphate)]
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Molecular Weight

252.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188-64-3
Record name 1,2,3-Propanetriol, 1,2-bis(dihydrogen phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypropane-1,2-diyl bis(dihydrogenphosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxypropane-1,2-diyl bis[dihydrogen (phosphate)]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxypropane-1,2-diyl bis(dihydrogenphosphate)
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